4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine
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Overview
Description
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine is a chemical compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a difluoropiperidine moiety and a methoxypyrimidine ring, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine with piperidin-1-yl carbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the difluoropiperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler analog with similar structural features.
4,4-Difluoropiperidine-1-carbonyl chloride: A precursor used in the synthesis of the target compound.
4,4-Difluoro-1-methylpiperidine: Another related compound with a methyl group instead of a piperidinyl group.
Uniqueness
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine stands out due to its combination of a difluoropiperidine moiety and a methoxypyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22F2N4O2 |
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Molecular Weight |
340.37 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H22F2N4O2/c1-24-14-10-13(19-11-20-14)21-6-2-12(3-7-21)15(23)22-8-4-16(17,18)5-9-22/h10-12H,2-9H2,1H3 |
InChI Key |
DJEVMKZDMIQTIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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